molecular formula C18H16ClN3O2 B11324427 3-chloro-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]benzamide

3-chloro-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]benzamide

Cat. No.: B11324427
M. Wt: 341.8 g/mol
InChI Key: KZKKNFQXTSWBOC-UHFFFAOYSA-N
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Description

3-CHLORO-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is a complex organic compound that features a benzamide core substituted with a 3-chloro group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone.

    Substitution Reaction: The 4-methoxyphenylmethyl group is introduced via a substitution reaction.

    Chlorination: The 3-chloro group is added using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the formation of the benzamide by reacting the substituted pyrazole with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3-CHLORO-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for designing new drugs with potential anti-inflammatory, anti-cancer, or anti-microbial properties.

    Pharmaceuticals: Investigated for its potential as an active pharmaceutical ingredient (API) in various therapeutic areas.

    Material Science: Explored for its use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-CHLORO-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline: Similar structure with a fluorine atom instead of a chlorine atom.

    3-Chloro-N-(4-methoxyphenyl)propanamide: Similar structure but lacks the pyrazole ring.

Uniqueness

3-CHLORO-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is unique due to the presence of both the pyrazole ring and the benzamide core, which can confer specific biological activities and chemical properties not found in simpler analogs.

Properties

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

3-chloro-N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]benzamide

InChI

InChI=1S/C18H16ClN3O2/c1-24-16-7-5-13(6-8-16)12-22-17(9-10-20-22)21-18(23)14-3-2-4-15(19)11-14/h2-11H,12H2,1H3,(H,21,23)

InChI Key

KZKKNFQXTSWBOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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